Cimetropium bromide is synthesized from scopolamine hydrobromide, a naturally occurring alkaloid derived from plants such as Hyoscyamus niger (henbane) and Atropa belladonna (belladonna). As a member of the class of compounds known as antimuscarinics, cimetropium bromide specifically targets muscarinic receptors in the smooth muscle of the gastrointestinal tract, providing therapeutic benefits in conditions characterized by excessive motility.
The synthesis of cimetropium bromide involves several key steps utilizing scopolamine hydrobromide as a starting material. The process typically includes:
This method has been reported to yield over 50% of cimetropium bromide from the starting materials, highlighting its efficiency and potential for industrial application .
Cimetropium bromide participates in various chemical reactions typical of quaternary ammonium compounds. Its primary reaction mechanism involves binding to muscarinic acetylcholine receptors, thereby inhibiting acetylcholine's action on smooth muscle cells. This competitive inhibition leads to decreased muscle contractions in the gastrointestinal tract.
In laboratory settings, cimetropium bromide can also undergo hydrolysis under certain conditions, potentially affecting its stability and efficacy in formulations .
The mechanism of action for cimetropium bromide centers on its role as an antimuscarinic agent. By binding to muscarinic receptors located on smooth muscle cells, it blocks the action of acetylcholine—a neurotransmitter responsible for stimulating muscle contractions. This antagonistic effect results in:
Clinical studies have demonstrated that administration of cimetropium bromide significantly improves polyp detection rates during colonoscopy by minimizing movement within the colon .
Cimetropium bromide exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products designed for oral or intravenous administration .
Cimetropium bromide finds applications primarily in medical settings:
Cimetropium bromide is a quaternary ammonium anticholinergic agent with the chemical formula C₂₁H₂₈BrNO₄ and a molecular weight of 438.36 g/mol for the bromide salt, while the cationic form (cimetropium ion) has a molecular weight of 358.457 g/mol [2] [6] [10]. Its systematic IUPAC name is (1R,2R,4S,5S,7S)-9-(cyclopropylmethyl)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²⁴]nonan-9-ium bromide [6]. Structurally, it belongs to the class of beta hydroxy acids and derivatives, featuring:
Feature | Description |
---|---|
Core Structure | 6,7-Epoxytropine (tricyclic tropane with fused oxirane ring) |
Quaternary Ammonium Group | N-Cyclopropylmethyl substitution |
Ester Group | (S)-3-Hydroxy-2-phenylpropanoate ester at position 7 |
Aromatic Moiety | Phenyl ring |
Chirality | Multiple stereocenters (R/S configuration at C-1, C-2, C-4, C-5, C-7, C-16) |
Derived from scopolamine, cimetropium’s structural modifications enhance its peripheral antimuscarinic activity while limiting central nervous system (CNS) penetration due to the permanent positive charge on the quaternary nitrogen [4] [5]. The cyclopropylmethyl group further optimizes receptor affinity and pharmacokinetic behavior compared to simpler N-alkyl analogs [6].
Cimetropium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M₃ receptor subtype predominantly expressed in gastrointestinal smooth muscle [2] [5] [9]. Its mechanism involves:
Parameter | Characteristic | Biological Consequence |
---|---|---|
Primary Target | Muscarinic M₃ receptor | GI smooth muscle relaxation |
Secondary Targets | M₂/M₄ receptors (lower affinity) | Modulatory effects on cardiac/secretory functions |
Selectivity | Moderate M₃ selectivity | Targeted reduction in gut motility |
Direct Myolytic Action | Present | Enhanced antispasmodic efficacy |
CNS Penetration | Negligible (quaternary ammonium structure) | Minimal central side effects |
This dual mechanism—combining receptor antagonism and direct smooth muscle effects—enables potent antispasmodic activity in conditions like irritable bowel syndrome (IBS) with constipation [7] [9].
Absorption
Distribution
Metabolism
Cimetropium undergoes rapid hydrolysis by esterases in the liver and plasma, generating metabolites:
Excretion
Clearance: Total body clearance exceeds glomerular filtration rate, implying significant tubular secretion and/or metabolic clearance [3].
Table 3: Pharmacokinetic Parameters of Cimetropium Bromide
Parameter | Value | Route | Source |
---|---|---|---|
Oral Bioavailability | 1–4% | Oral | [3] |
Half-life (t₁/₂) | 50 ± 8 minutes | Intravenous | [3] |
Renal Excretion | 46 ± 2% (IV dose) | Intravenous | [3] |
Metabolic Pathways | Ester hydrolysis, glucuronidation | Oral/IV | [2] [6] |
Protein Binding | Not Available | – | – |
The pharmacokinetic profile underscores cimetropium’s suitability for acute spasm relief rather than chronic dosing, due to rapid clearance and discontinuous absorption [3] [7].
Compound Name | Chemical Formula | Role/Context |
---|---|---|
Cimetropium Bromide | C₂₁H₂₈BrNO₄ | Primary compound discussed |
Cimetropium (cation) | C₂₁H₂₈NO₄⁺ | Active ionic form |
Scopolamine | C₁₇H₂₁NO₄ | Structural parent compound |
Muscarinic M₃ Receptor | – | Primary pharmacological target |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7